REACTION_CXSMILES
|
[H-].[Na+].[I:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][NH:10]2)=[CH:6][CH:5]=1.I[CH:14]([CH3:16])[CH3:15]>CN(C=O)C>[I:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][N:10]2[CH:14]([CH3:16])[CH3:15])=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
249.5 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC=C2C=NNC2=C1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
1-substituted-1H-indazole
|
Quantity
|
105 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-substituted indazolium
|
Quantity
|
107.7 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring this mixture for 1 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 100° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed sequentially with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Flash chromatography (silica gel, 5-20% ethyl acetate in hexane) yielded two products
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |